molecular formula C13H13N3O B6616316 1-(4-Methylphenyl)-3-pyridin-4-ylurea CAS No. 13256-77-4

1-(4-Methylphenyl)-3-pyridin-4-ylurea

Cat. No.: B6616316
CAS No.: 13256-77-4
M. Wt: 227.26 g/mol
InChI Key: POYXSENYDFATHJ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-pyridin-4-ylurea is an organic compound that belongs to the class of ureas It consists of a urea moiety substituted with a 4-methylphenyl group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylphenyl)-3-pyridin-4-ylurea can be synthesized through several methods. One common approach involves the reaction of 4-methylphenyl isocyanate with 4-aminopyridine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:

4-Methylphenyl isocyanate+4-AminopyridineThis compound\text{4-Methylphenyl isocyanate} + \text{4-Aminopyridine} \rightarrow \text{this compound} 4-Methylphenyl isocyanate+4-Aminopyridine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-pyridin-4-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-pyridin-4-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a pyridin-4-yl group.

    1-(4-Methylphenyl)-3-(2-pyridinyl)urea: Similar structure but with a 2-pyridinyl group instead of a pyridin-4-yl group.

Uniqueness

1-(4-Methylphenyl)-3-pyridin-4-ylurea is unique due to the presence of both a 4-methylphenyl group and a pyridin-4-yl group, which can confer specific chemical and biological properties not found in other similar compounds.

Biological Activity

1-(4-Methylphenyl)-3-pyridin-4-ylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, also known by its CAS number 13256-77-4, features a urea moiety linked to a pyridine ring and a para-methylphenyl group. This unique structure contributes to its biological activity.

Biological Activities

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer cells. For instance, a related compound demonstrated an IC50 value of 18 μM against human estrogen receptor-positive breast cancer cells, suggesting that similar derivatives may possess comparable efficacy .

Mechanism of Action
The mechanism through which this compound exerts its effects is believed to involve the inhibition of specific enzymes and pathways associated with tumor progression. It may interact with poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair mechanisms within cancer cells . This interaction can lead to increased apoptosis in malignant cells.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Research has indicated favorable absorption and distribution characteristics in preclinical models.

Table 1: Pharmacokinetic Parameters

ParameterValue
Plasma C_max292 ng/mL
Brain C_max516 ng/g
AUC Plasma616 ng·h/mL
AUC Brain990 ng·h/g
T_max3 hours

This data suggests effective brain penetration, which is essential for compounds targeting central nervous system disorders .

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Cocaine Addiction Models
    A study focused on the use of urea derivatives in models of cocaine addiction demonstrated that certain compounds could attenuate drug-seeking behaviors in rats. This suggests potential applications in treating substance abuse disorders .
  • Breast Cancer Cell Lines
    In a study assessing various thiouracil amides, compounds similar to this compound were found to inhibit PARP1 activity significantly, enhancing apoptosis in breast cancer cell lines .

Properties

IUPAC Name

1-(4-methylphenyl)-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-2-4-11(5-3-10)15-13(17)16-12-6-8-14-9-7-12/h2-9H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYXSENYDFATHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350369
Record name 1-(4-methylphenyl)-3-pyridin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13256-77-4
Record name 1-(4-methylphenyl)-3-pyridin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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